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Introduction

LAG-2, a member of the Delta/Serrate/LAG-2 (DSL) family of transmembrane ligands, is a
critical component of the highly conserved Notch signaling pathway. This pathway governs a
wide array of cell-cell communication events that are essential for embryonic development,
tissue homeostasis, and stem cell maintenance. Dysregulation of Notch signaling, including
aberrant LAG-2 activity, is implicated in various developmental disorders and cancers. The
ability to visualize and quantify LAG-2 signaling dynamics in real-time within living organisms is
paramount for understanding its fundamental biological roles and for the development of
targeted therapeutics.

These application notes provide a comprehensive overview and detailed protocols for the live
imaging of LAG-2 signaling, with a primary focus on the powerful genetic model organism,
Caenorhabditis elegans (C. elegans), where many of the foundational principles of this
pathway have been elucidated. The techniques described herein are adaptable to other model
systems and cell culture-based assays.

Core Concepts in Live Imaging of LAG-2 Signaling

Live-cell imaging of LAG-2 signaling primarily relies on the use of genetically encoded
fluorescent reporters. These reporters allow for the visualization of LAG-2 protein localization,
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expression dynamics, and interaction with its receptor, LIN-12 (the C. elegans Notch homolog),
in intact, living organisms. Two main types of reporters are commonly used:

o Translational Reporters: These involve fusing a fluorescent protein (FP) directly to the LAG-2
protein. This allows for the direct visualization of the LAG-2 protein's subcellular localization,
trafficking, and turnover.

o Transcriptional Reporters: These reporters utilize the lag-2 promoter to drive the expression
of a fluorescent protein, often localized to the nucleus (e.g., by fusion to a histone). This
provides a readout of when and in which cells the lag-2 gene is being actively transcribed.

By combining these reporters with fluorescently tagged Notch receptors (e.g., LIN-
12::mNeonGreen), researchers can simultaneously visualize both the ligand and receptor to
study their dynamic interactions during signaling events.[1]

Key Signhaling Pathway and Experimental Workflow

The canonical LAG-2/Notch signaling pathway is initiated by the binding of LAG-2 on the
signaling cell to the LIN-12/Notch receptor on the receiving cell. This interaction triggers a
series of proteolytic cleavages of the receptor, ultimately releasing the Notch Intracellular
Domain (NICD). The NICD then translocates to the nucleus, where it acts as a transcriptional
co-activator to regulate the expression of target genes.
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Figure 1: Simplified LAG-2/Notch Signaling Pathway.
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The general workflow for live imaging of LAG-2 signaling involves several key stages, from the

generation of reporter strains to image acquisition and analysis.
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Figure 2: General Experimental Workflow.

Detailed Experimental Protocols
Protocol 1: Generation of Endogenously Tagged LAG-
2::FP Reporter Strains in C. elegans using CRISPR/Cas9

This protocol outlines the steps for knocking in a fluorescent protein (FP) sequence at the
endogenous lag-2 locus. This method ensures that the LAG-2::FP fusion protein is expressed
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under the control of its native regulatory elements.

Materials:

C. elegans strain with integrated Cas9 (optional, but improves efficiency)
o Alt-R® CRISPR-Cas9 crRNA targeting the desired insertion site in lag-2
e Alt-R® CRISPR-Cas9 tracrRNA

¢ Alt-R® S.p. Cas9 Nuclease

» Single-stranded donor oligonucleotide (ssODN) or plasmid repair template containing the FP
sequence flanked by homology arms (~50-100 bp) corresponding to the genomic sequences
upstream and downstream of the crRNA target site.

o Co-injection markers (e.g., pRF4 plasmid for a roller phenotype)
e Microinjection setup

Procedure:

e Design and Synthesize CRISPR Components:

o Identify a suitable PAM site (NGG) near the C-terminus of the lag-2 coding sequence for
C-terminal tagging.

o Design and order a crRNA targeting this site.

o Design a repair template containing the FP sequence (e.g., mTurquoise2, mNeonGreen)
just before the stop codon, flanked by homology arms. The PAM site in the repair template
should be mutated to prevent re-cutting by Cas9.

e Prepare Injection Mix:

o Anneal the crRNA and tracrRNA to form the guide RNA (gRNA) complex.
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o Assemble the ribonucleoprotein (RNP) complex by incubating the gRNA with Cas9
nuclease.

o Combine the RNP complex, repair template, and co-injection marker in nuclease-free
water. A typical final concentration for the repair template is 50-100 ng/ul.

e Microinjection:
o Inject the gonad of young adult C. elegans hermaphrodites.

e Screening for Edited Progeny:

o

Single the injected PO animals onto individual plates.
o Screen the F1 progeny for the co-injection marker phenotype (e.g., rollers).

o From plates with a high incidence of the co-injection marker phenotype (“jackpot plates"),
single F1 animals.

o Screen the F2 progeny of these F1s for fluorescence using a fluorescence dissecting
microscope.

o Confirm the correct insertion by PCR genotyping and sequencing.

Protocol 2: Live Imaging of LAG-2 Signaling in C.
elegans using Spinning Disk Confocal Microscopy

This protocol is adapted from established methods for live imaging of developmental processes
in C. elegans.[1]

Materials:
e C. elegans strain expressing LAG-2::mTurquoise2 and/or LIN-12::mNeonGreen.
o M9 buffer.

» 5% Noble agar pads on microscope slides.
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e Anesthetic (e.g., 10 mM levamisole or 0.1% tricaine/0.01% tetramisole in M9).

e Coverslips.

e Spinning disk confocal microscope equipped with appropriate lasers (e.g., 440 nm for
mTurquoise2, 514 nm for mNeonGreen) and a sensitive camera (e.g., EM-CCD).

Procedure:

e Animal Preparation:

o Pick gravid adult hermaphrodites or larvae at the desired developmental stage from NGM
plates.

o Place a small drop (~5 pl) of M9 buffer containing the anesthetic onto a 5% Noble agar
pad on a microscope slide.

o Transfer the worms into the drop.

o Gently lower a coverslip over the drop, avoiding air bubbles. The worms will be
immobilized between the agar pad and the coverslip.

e Microscopy Setup:

o Mount the slide on the stage of the spinning disk confocal microscope.

o Use a high-magnification, high-numerical-aperture objective (e.g., 100x/1.4 NA oll
immersion) for subcellular resolution.

o Set the appropriate laser lines and emission filters for the fluorescent proteins being
imaged.

o Adjust laser power and exposure time to obtain a good signal-to-noise ratio while
minimizing phototoxicity.

e Image Acquisition:
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o Locate the cells of interest (e.g., the anchor cell and ventral uterine precursor cells in the

developing gonad).
o Acquire z-stacks to capture the three-dimensional structure of the cells.

o For dynamic processes, perform time-lapse imaging by acquiring z-stacks at regular
intervals (e.g., every 1-5 minutes).

e Image Analysis:

o Use image analysis software (e.g., ImageJ/Fiji, MetaMorph) to process the acquired

images.

o Tasks may include maximum intensity projections of z-stacks, background subtraction,

and fluorescence intensity quantification.

o For quantitative analysis, define regions of interest (ROIs) around specific subcellular
structures (e.g., cell membrane, nucleus) and measure the mean fluorescence intensity

over time.

Quantitative Data Presentation

Quantitative analysis of live imaging data is crucial for understanding the dynamics of LAG-2
signaling. This can include measuring changes in protein levels, localization, and mobility.
While specific quantitative data for LAG-2 dynamics are context-dependent, the following table
presents representative data from a study on the Notch ligand DII1 in mammalian cells, which
can be obtained using techniques like Fluorescence Recovery After Photobleaching (FRAP).
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Standard

Parameter Value o Cell Line Technique Reference
Deviation
DIlI1 Diffusion )
. (Sprinzak et
Coefficient 0.08 um?/s 0.04 um?/s CHO FRAP-TIRF
al., 2016)
(D)
DII1 Immobile (Sprinzak et
) 0.35 0.1 CHO FRAP-TIRF
Fraction al., 2016)
Dll1 _
) (Sprinzak et
Endocytosis 0.002 s 0.001 s CHO FRAP-TIRF
al., 2016)
Rate (k_off)

This table provides an example of the types of quantitative data that can be generated from live
imaging experiments. Actual values for LAG-2 in C. elegans may vary and should be
determined experimentally.

Advanced Techniques

For more detailed mechanistic insights, advanced imaging techniques can be employed:

» Fluorescence Resonance Energy Transfer (FRET): FRET can be used to detect the direct
interaction between LAG-2 and LIN-12/Notch in real-time. This would typically involve
tagging LAG-2 and LIN-12 with a FRET pair of fluorescent proteins (e.g., CFP and YFP, or
mTurquoise2 and mNeonGreen). An increase in FRET efficiency upon cell-cell contact would
indicate ligand-receptor engagement.

o Fluorescence Recovery After Photobleaching (FRAP): FRAP can be used to measure the
mobility of LAG-2::FP on the cell membrane. By photobleaching a small region of the
membrane and monitoring the recovery of fluorescence, one can determine the diffusion
coefficient and the fraction of immobile protein. This can provide insights into how LAG-2 is
clustered or constrained within the membrane during signaling.

Conclusion

The live imaging techniques described in these application notes provide a powerful toolkit for
the investigation of LAG-2 signaling dynamics. By combining genetically encoded reporters
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with advanced microscopy, researchers can gain unprecedented insights into the spatial and
temporal regulation of this critical signaling pathway. These approaches are essential for
dissecting the molecular mechanisms of Notch-mediated cell fate decisions and for evaluating
the efficacy of novel therapeutic agents targeting this pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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